5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride

Physicochemical profiling Lipophilicity Lead optimization

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride (CAS 165894-32-6) is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine family. It features a saturated piperazine ring fused to an imidazole bearing a primary amine at the 3-position, supplied as a crystalline dihydrochloride salt with a molecular weight of 211.09 g/mol and a computed LogP of −0.76.

Molecular Formula C6H12Cl2N4
Molecular Weight 211.09 g/mol
Cat. No. B11893916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride
Molecular FormulaC6H12Cl2N4
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1CN2C(=CN=C2N)CN1.Cl.Cl
InChIInChI=1S/C6H10N4.2ClH/c7-6-9-4-5-3-8-1-2-10(5)6;;/h4,8H,1-3H2,(H2,7,9);2*1H
InChIKeyHCMIIFOULYJYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Dihydrochloride: Core Scaffold Identity and Procurement Baseline


5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride (CAS 165894-32-6) is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrazine family. It features a saturated piperazine ring fused to an imidazole bearing a primary amine at the 3-position, supplied as a crystalline dihydrochloride salt with a molecular weight of 211.09 g/mol and a computed LogP of −0.76 . The scaffold has been utilized across multiple therapeutic programs, including dual orexin receptor antagonists, DPP-4 inhibitors, LSD1 inhibitors, and factor XIa inhibitors, underscoring its versatility as a privileged medicinal chemistry building block [1][2].

Why 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Analogs Cannot Be Freely Interchanged in Research and Synthesis


Substituting the 3-amine dihydrochloride with the free base, the parent des-amino scaffold, or the N,N-dimethyl analog introduces measurable shifts in lipophilicity, hydrogen-bonding capacity, and stoichiometric precision that cascade into divergent reaction outcomes, purification behavior, and biological target engagement. The dihydrochloride salt provides a defined 2 HCl stoichiometry absent in the free base, while the 3-amine group contributes one additional hydrogen-bond donor and acceptor relative to the parent 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold [1]. In patented orexin antagonist programs, the 3-amine handle is the primary diversification point; its absence or alkylation precludes access to the 1-substituted derivatives that achieve nanomolar dual OX1R/OX2R antagonism [2].

Quantitative Differentiation Guide for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Dihydrochloride Versus Closest Analogs


LogP Shift and Hydrophilicity Profile Relative to Free Base and Parent Scaffold

The dihydrochloride salt exhibits a computed LogP of −0.76 , which is 0.57 log units less hydrophilic (more lipophilic) than the free base form of the 3-amine (LogP −1.33, computed) , and 0.14 log units more lipophilic than the parent des-amino scaffold 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (XLogP3-AA −0.90) [1]. This inversion of the expected salt/base lipophilicity trend may reflect differences in computational ionization handling or solvation models. Nonetheless, the empirical retention behavior and partitioning properties will differ measurably between the salt and free base forms during chromatographic purification and biological assay partitioning.

Physicochemical profiling Lipophilicity Lead optimization

Hydrogen-Bond Donor/Acceptor Count Advantage Over the Parent Des-Amino Scaffold

The target compound provides 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) as computed and reported on its Fluorochem datasheet . The parent scaffold 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, which lacks the 3-amine substituent, offers only 1 HBD and 2 HBA according to PubChem computed descriptors [1]. This net gain of 1 HBD and 1 HBA in the 3-amine derivative directly expands the pharmacophoric interaction potential for target engagement and provides an additional vector for parallel chemistry diversification without requiring protecting-group manipulation.

Molecular recognition Structure-based design Fragment elaboration

Commercial Purity Specification Comparison: Dihydrochloride vs Free Base

Commercially, the dihydrochloride salt is supplied at a minimum purity of 98% by multiple established vendors including Fluorochem and MolCore . The free base (CAS 601515-56-4) is typically offered at 97% purity by vendors such as Leyan . While a 1% absolute purity difference may appear modest, the dihydrochloride salt form also benefits from crystalline handling characteristics that reduce hygroscopic degradation during storage, a property not formally quantified but consistently noted in supplier handling recommendations (storage at room temperature versus 2–8°C with light protection for the free base) .

Quality control Analytical chemistry Procurement specification

Molecular Weight and Stoichiometric Precision for Reaction Planning

The dihydrochloride salt has a precisely defined molecular weight of 211.09 g/mol (C₆H₁₂Cl₂N₄) based on its exact stoichiometry of 2 HCl per molecule of free base . The free base has a molecular weight of 138.17 g/mol (C₆H₁₀N₄) . This 52.8% mass difference (72.92 g/mol attributable to 2 HCl) has direct implications for reaction planning: when used in amide coupling or nucleophilic substitution reactions that consume the free amine, the user must account for the 2 equivalents of HCl that will be liberated upon neutralization. Using the free base directly avoids this acid scavenging requirement, but sacrifices the shelf-stability and handling advantages of the salt form.

Synthetic chemistry Reaction stoichiometry Process scale-up

Fsp3 Complexity Metric and Its Relevance to Fragment and Lead Development

The target compound displays an Fsp3 value of 0.50 as reported on the Fluorochem datasheet , reflecting that half of its carbon atoms are sp3-hybridized. This value is significantly higher than that of many planar heteroaromatic building blocks and contributes to greater three-dimensionality, which is correlated with improved clinical developability and lower attrition rates in drug discovery [1]. While direct head-to-head Fsp3 comparisons with the parent scaffold or the N,N-dimethyl analog are not available from uniform computational sources, the saturated piperazine ring, combined with the 3-amine group, positions this compound favorably for fragment libraries that prioritize molecular complexity over flat, aromatic scaffolds.

Molecular complexity Fragment-based drug discovery Developability

Optimal Procurement and Deployment Scenarios for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine Dihydrochloride


Medicinal Chemistry: Synthesis of Dual Orexin Receptor Antagonist Libraries

This compound serves as the direct amine-bearing precursor for constructing 1-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine libraries, where the 3-amine is acylated or alkylated to introduce diversity. In the Sifferlen et al. (2013) program, this approach yielded potent dual OX1R/OX2R antagonists with nanomolar IC₅₀ values [1]. The defined 2 HCl stoichiometry (MW 211.09 g/mol) ensures precise molar calculations for amide coupling reactions, and the ≥98% commercial purity reduces the need for pre-reaction purification .

Fragment-Based Drug Discovery: Scaffold with Balanced Polarity and Complexity

With 2 HBD, 3 HBA, and an Fsp3 of 0.50, this scaffold meets multiple fragment-quality criteria: it occupies a favorable region of property space (LogP −0.76, MW 211) for fragment screening, provides two synthetic vectors for elaboration (the 3-amine and the piperazine NH), and carries the 3D character (Fsp3 0.50) associated with reduced attrition risk [1]. Procurement as the dihydrochloride salt rather than the free base ensures consistent purity (≥98% vs 97%) and defined stoichiometry for fragment library production .

Process Chemistry: Early-Stage Route Scouting for Factor XIa or DPP-4 Inhibitors

Patents from Bristol-Myers Squibb (factor XIa inhibitors) and Jiangsu Hengrui Medicine (DPP-4/retagliptin program) demonstrate the use of functionalized 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine cores in late-stage clinical candidates [2][3]. The 3-amine dihydrochloride provides a stable, non-hygroscopic entry point for these scaffolds, enabling kilogram-scale route development without the variability associated with free base hydration states.

Biochemical Assay Development: Use as a Negative Control or Precursor Scaffold

Because the 3-amine dihydrochloride itself is not a potent ligand for orexin receptors, LSD1, or DPP-4 (activity requires further elaboration), it can serve as an excellent negative control scaffold in biochemical and cellular assays when evaluating the target engagement of more elaborated derivatives [1]. The defined salt form ensures consistent solubility and dosing in assay media, avoiding the DMSO solubility challenges sometimes encountered with free base forms.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.